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molecular formula C9H12N2O2 B8470066 3-Pyrazin-2-yl-propionic acid ethyl ester

3-Pyrazin-2-yl-propionic acid ethyl ester

Cat. No. B8470066
M. Wt: 180.20 g/mol
InChI Key: ZKVXJLJUXNGCGH-UHFFFAOYSA-N
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Patent
US07189713B2

Procedure details

Butyl lithium (2.5M in hexane—2560 mL) was added within 2 hours into a 10 L flask charged with THF (3350 mL) and diisopropylamine (658 g) while the temperature was maintained at 0–5° C. with an ice bath. The LDA solution was then precooled to −50° C. and a mixture of methylpyrazine (606 g) and THF (590 mL) was added within 2 hours under vigorous stirring at −40 to −30° C. The deep red anion solution is then pumped to a cooled (−60° C.) mixture of tert-butyl bromoacetate (1255 g) and THF (3360 mL) in a 20 L reactor. During the addition of the anion solution, the temperature in the reaction vessel did not exceed −55° C. After the addition, the mixture is stirred for further 30 min at −55° C. and then transferred to a 30 L reactor (the transesterification and removal of solvents can be done for two runs at once). A solution of sodium ethylate (142 g) dissolved in EtOH (2200 mL) was then added to the orange mixture and about 12 L of solvents were distilled off until a temperature of 80° C. was reached in the distillation head and 100° C. in the boiling liquid. The mixture was cooled to approximately 30° C. and then toluene (840 mL), AcOEt (840 mL), and water (1180 mL) were added. After separation of the phases, the organic layer was extracted three times with AcOEt (420 mL) and toluene (170 mL) each. The combined organic phases were then concentrated in vacuo and the residue was distilled over a Vigreux column (bp 115 to 130° C. @ 0.07 mbar) giving the title compound (579 g).
Quantity
2560 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Three
Name
Quantity
590 mL
Type
solvent
Reaction Step Three
Quantity
1255 g
Type
reactant
Reaction Step Four
Name
Quantity
3360 mL
Type
solvent
Reaction Step Four
Quantity
658 g
Type
reactant
Reaction Step Five
Name
Quantity
3350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[CH3:21][C:22]1[CH:27]=[N:26][CH:25]=[CH:24][N:23]=1.Br[CH2:29][C:30]([O:32][C:33](C)(C)[CH3:34])=[O:31]>C1COCC1>[CH2:33]([O:32][C:30](=[O:31])[CH2:29][CH2:21][C:22]1[CH:27]=[N:26][CH:25]=[CH:24][N:23]=1)[CH3:34] |f:2.3|

Inputs

Step One
Name
Quantity
2560 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
606 g
Type
reactant
Smiles
CC1=NC=CN=C1
Name
Quantity
590 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1255 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
3360 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
658 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 (± 5) °C
Stirring
Type
CUSTOM
Details
under vigorous stirring at −40 to −30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0–5° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
was then precooled to −50° C.
ADDITION
Type
ADDITION
Details
was added within 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
During the addition of the anion solution
CUSTOM
Type
CUSTOM
Details
did not exceed −55° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for further 30 min at −55° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
transferred to a 30 L reactor
CUSTOM
Type
CUSTOM
Details
(the transesterification and removal of solvents
DISSOLUTION
Type
DISSOLUTION
Details
A solution of sodium ethylate (142 g) dissolved in EtOH (2200 mL)
ADDITION
Type
ADDITION
Details
was then added to the orange mixture and about 12 L of solvents
DISTILLATION
Type
DISTILLATION
Details
were distilled off until a temperature of 80° C.
CUSTOM
Type
CUSTOM
Details
was reached in the distillation head and 100° C. in the boiling liquid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to approximately 30° C.
ADDITION
Type
ADDITION
Details
toluene (840 mL), AcOEt (840 mL), and water (1180 mL) were added
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted three times with AcOEt (420 mL) and toluene (170 mL) each
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were then concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled over a Vigreux column (bp 115 to 130° C. @ 0.07 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=NC=CN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 579 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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